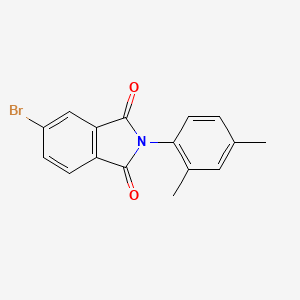
5-bromo-2-(2,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-2-(2,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindole-1,3-diones. This compound has shown significant potential in various scientific research applications, including in the field of medicinal chemistry, organic synthesis, and materials science.
科学研究应用
5-bromo-2-(2,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione has shown significant potential in various scientific research applications. In the field of medicinal chemistry, this compound has been studied for its potential as an anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
In organic synthesis, 5-bromo-2-(2,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione has been used as a building block for the synthesis of various compounds. This compound has been used in the synthesis of isoindole-1,3-dione derivatives, which have shown potential as antitumor agents.
In materials science, 5-bromo-2-(2,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione has been used as a precursor for the synthesis of conducting polymers. These polymers have shown potential in various applications, including in the development of electronic devices and sensors.
作用机制
The mechanism of action of 5-bromo-2-(2,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione is not fully understood. However, studies have shown that this compound can inhibit the activity of various enzymes, including topoisomerase II and DNA-dependent protein kinase. This inhibition can lead to the induction of apoptosis and inhibition of cell proliferation in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 5-bromo-2-(2,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione can induce apoptosis and inhibit cell proliferation in cancer cells. This compound has also been shown to inhibit the activity of various enzymes, including topoisomerase II and DNA-dependent protein kinase.
实验室实验的优点和局限性
One of the advantages of using 5-bromo-2-(2,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its potential as an anticancer agent. This compound has shown significant potential in inhibiting the growth of cancer cells. However, one of the limitations of using this compound is its toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations.
未来方向
There are several future directions for the study of 5-bromo-2-(2,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione. One of the directions is the development of isoindole-1,3-dione derivatives with improved anticancer activity and reduced toxicity. Another direction is the study of the mechanism of action of this compound in cancer cells. This can help in the development of more targeted therapies for cancer. Additionally, the use of 5-bromo-2-(2,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione as a building block for the synthesis of conducting polymers can be further explored for the development of electronic devices and sensors.
合成方法
The synthesis of 5-bromo-2-(2,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione can be achieved through various methods. One of the most common methods is the reaction of 2,4-dimethylphenylhydrazine with 5-bromo-1,3-dimethyl-2-oxoindoline-6-carboxylic acid under reflux conditions. The resulting product is then purified using column chromatography to obtain the desired compound.
属性
IUPAC Name |
5-bromo-2-(2,4-dimethylphenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO2/c1-9-3-6-14(10(2)7-9)18-15(19)12-5-4-11(17)8-13(12)16(18)20/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJYIUGZTSMCJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

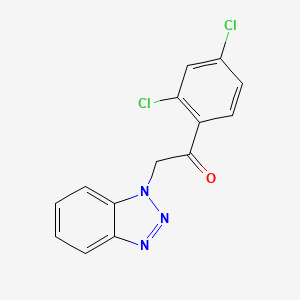
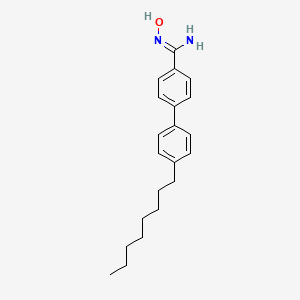
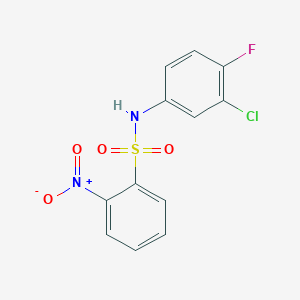



![N-(4-fluorobenzylidene)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-amine](/img/structure/B5870433.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-methylbutanamide](/img/structure/B5870443.png)
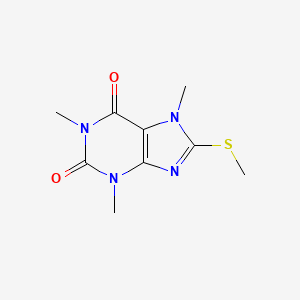

![methyl 3-[(3-methyl-2-quinoxalinyl)amino]benzoate](/img/structure/B5870492.png)

![N-(2-{[2-(phenylthio)acetyl]amino}phenyl)butanamide](/img/structure/B5870511.png)
![3-[(4-hydroxybenzoyl)amino]benzoic acid](/img/structure/B5870514.png)